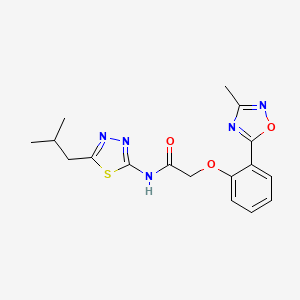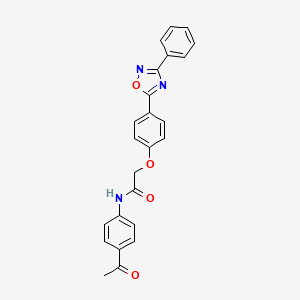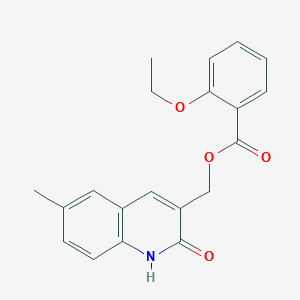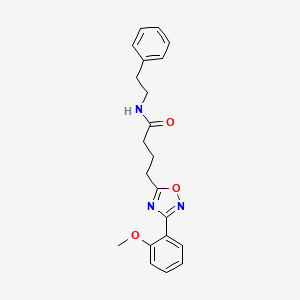
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide, also known as MOPEB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPEB belongs to the class of oxadiazole derivatives, which have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide exerts its pharmacological effects through the modulation of various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound also binds to the cannabinoid CB1 receptor, which is involved in the regulation of pain, appetite, and mood. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, leading to increased cholinergic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to reduce inflammation in animal models of acute and chronic inflammation. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for its molecular targets, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life, which may limit its duration of action, and its potential for off-target effects, which may complicate its interpretation in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency, selectivity, and duration of action. Another area of research is the investigation of this compound's potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's pharmacological effects and to identify new molecular targets for this compound.
Métodos De Síntesis
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate, followed by cyclization using phosphorus oxychloride. The resulting product is then subjected to N-alkylation using 1-phenylethyl bromide to yield this compound.
Aplicaciones Científicas De Investigación
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience research, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Propiedades
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-11-6-5-10-17(18)21-23-20(27-24-21)13-7-12-19(25)22-15-14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQUQOVXJAUXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


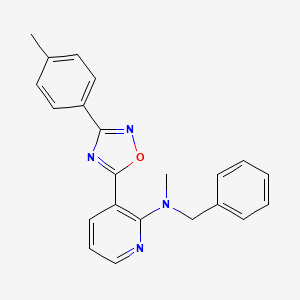
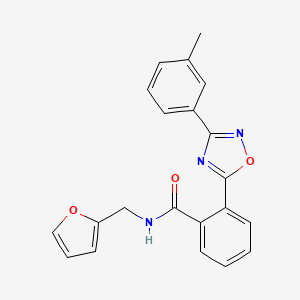
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

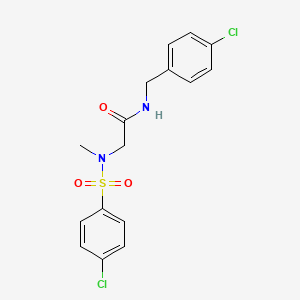
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)

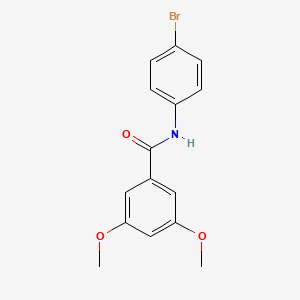
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)
![7-Amino-2-pyridin-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7700554.png)
